molecular formula C17H22N4O3 B12227035 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-3-carbonyl)piperidine

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-3-carbonyl)piperidine

Cat. No.: B12227035
M. Wt: 330.4 g/mol
InChI Key: LMRTZLNILUXLCY-UHFFFAOYSA-N
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Description

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-3-carbonyl)piperidine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of imidazo[1,2-b]pyridazine, oxolane, and piperidine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-3-carbonyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the oxolane ring, and the incorporation of the piperidine moiety.

    Formation of Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and pyridazine carboxylic acids.

    Attachment of Oxolane Ring: The oxolane ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an oxolane-containing nucleophile.

    Incorporation of Piperidine Moiety: The final step involves the coupling of the piperidine ring with the oxolane-imidazo[1,2-b]pyridazine intermediate. This can be achieved through amide bond formation using reagents like carbodiimides or through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and oxolane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, facilitated by reagents such as halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(oxolane-3-carbonyl)piperidine: has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound is highly dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The imidazo[1,2-b]pyridazine core is known to bind to certain protein active sites, modulating their activity. The oxolane and piperidine moieties can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Oxolane-containing compounds: Compounds with oxolane rings are known for their stability and solubility, making them useful in various applications.

    Piperidine derivatives: Piperidine-containing compounds are widely studied for their pharmacological activities, including analgesic and anti-inflammatory effects.

Uniqueness

  • The combination of imidazo[1,2-b]pyridazine, oxolane, and piperidine moieties in a single molecule is relatively rare, providing a unique set of chemical properties and potential applications.
  • The specific arrangement of these functional groups can lead to enhanced reactivity and selectivity in chemical reactions, as well as improved bioactivity in biological systems.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(oxolan-3-yl)methanone

InChI

InChI=1S/C17H22N4O3/c22-17(14-5-10-23-12-14)20-7-3-13(4-8-20)11-24-16-2-1-15-18-6-9-21(15)19-16/h1-2,6,9,13-14H,3-5,7-8,10-12H2

InChI Key

LMRTZLNILUXLCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)C4CCOC4

Origin of Product

United States

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